molecular formula C7H6N2O4 B1280025 2-Hydroxy-5-nitrobenzamide CAS No. 2912-78-9

2-Hydroxy-5-nitrobenzamide

Cat. No.: B1280025
CAS No.: 2912-78-9
M. Wt: 182.13 g/mol
InChI Key: SVIKHLOGVRDSGQ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitrobenzamide is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectrum Study through Car-Parrinello Simulation

2-Hydroxy-5-nitrobenzamide has been utilized in the study of medium strong intra- and intermolecular hydrogen bonding in its crystal phase. Infrared spectroscopy and Car-Parrinello molecular dynamics simulation were used to examine the nature of these hydrogen bonds, especially focusing on the O-H and N-H stretching modes in the infrared spectra. This study provides insights into the quantitative and qualitative aspects of hydrogen bonding strength in such compounds (Brela et al., 2012).

Metal Coordination Chemistry

The compound exhibits diverse coordination modes when interacting with metals, depending on the reaction conditions. It can act as a zwitterion or in an ionic form in various metal:ligand ratios. The solvent also plays a significant role in these complexation reactions, influencing the formation of different copper complexes. This highlights its potential in the field of coordination chemistry and material science (McGinley et al., 2009).

Antibacterial Activity

Hydroxy-substituted benzothiazole derivatives, including those with this compound, have shown significant antibacterial activity against Streptococcus pyogenes. This demonstrates its potential application in the development of new antibacterial agents (Gupta, 2018).

As a Protecting Group in NO-releasing Polymers

The 2-hydroxy-5-nitrobenzyl group has been shown to be an effective protecting group for diazeniumdiolates. These structures exhibit enhanced thermal stability and efficiently release nitric oxide (NO) in specific conditions, suggesting applications in biomedical engineering, particularly in developing NO-releasing polymers with improved biocompatibility (Xu et al., 2008).

Crystal Structure Analysis

The crystal structure of various derivatives of this compound has been determined, providing valuable information about the molecular arrangement and potential interactions in solid state. This contributes to a better understanding of its physico-chemical properties (Zong & Wang, 2009).

Safety and Hazards

  • Storage : Keep in a dark place under inert atmosphere at room temperature .

Properties

IUPAC Name

2-hydroxy-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-7(11)5-3-4(9(12)13)1-2-6(5)10/h1-3,10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIKHLOGVRDSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30489369
Record name 2-Hydroxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2912-78-9
Record name 2-Hydroxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of hydrogen bonding in 2-hydroxy-5-nitrobenzamide?

A: this compound exhibits both intramolecular and intermolecular hydrogen bonding. [, ] An intramolecular O—H⋯O hydrogen bond forms a six-membered ring within the molecule. [] In the crystal structure, pairs of N—H⋯O hydrogen bonds link molecules together, forming inversion dimers. [] These hydrogen bonds contribute to the overall stability and packing arrangement of the molecules within the crystal lattice. []

Q2: How does this compound affect photosynthetic electron transport?

A: this compound acts as an inhibitor of photosynthetic electron transport (PET) in spinach chloroplasts. [] Its inhibitory potency (IC50 = 2.0 μmol/L) is comparable to the known PET inhibitor Diuron (IC50 = 1.9 μmol/L). [] The exact mechanism of action within the photosynthetic pathway is not fully elucidated in the provided research.

Q3: How does the structure of N-benzylsalicylamides, a class of compounds including this compound, influence their ability to inhibit photosynthetic electron transport?

A: Quantitative structure-activity relationship (QSAR) studies on a series of N-benzylsalicylamides, including this compound, have revealed key structural features influencing their PET inhibitory activity. [] Increased lipophilicity, as indicated by logP values or distributive parameters (π), correlates with enhanced inhibitory activity. [] Additionally, electron-withdrawing substituents on both the acyl and benzylamide fragments of the molecule contribute positively to the inhibitory potency. [] The electronic effects of substituents on the acyl fragment appear to have a more pronounced impact on activity than those on the benzylamide fragment. []

Q4: What computational methods have been used to study the vibrational spectrum of this compound?

A: Car-Parrinello molecular dynamics (CPMD) simulations have been employed to investigate the vibrational spectrum of this compound, particularly the O-H and N-H stretching modes sensitive to hydrogen bonding. [] This method allows for the simulation of both electronic and nuclear motions within the molecule. Researchers used various approaches to calculate the spectra, including harmonic approximation, analysis of the dipole moment function obtained from the CPMD simulation, and quantization of the proton motion in one and two dimensions. [] Two-dimensional quantization of the proton motion, applied to instantaneous snapshots of the molecular structure, provided the best qualitative agreement with experimental infrared spectra. [] This highlights the importance of considering anharmonic effects and the dynamic nature of hydrogen bonding in this system. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.